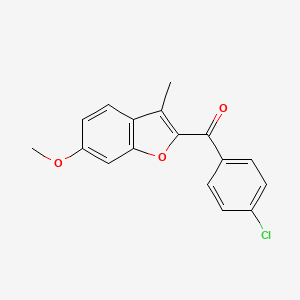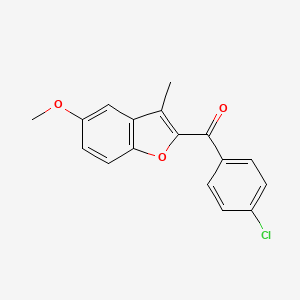![molecular formula C20H15ClF2OS B3035177 2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol CAS No. 303152-08-1](/img/structure/B3035177.png)
2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol
Vue d'ensemble
Description
2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (hereafter referred to as 2-CPSFE) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is an important intermediate in the synthesis of several drugs, including certain anti-cancer agents, and has been investigated for its ability to modulate the activity of certain enzymes.
Applications De Recherche Scientifique
Energy Sources : Research on the bioconversion of various lignocellulosic materials into ethanol, a significant alternative energy source, involves the study of chemical reactions and compounds that may have similarities in structure or function to "2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol" (Swati et al., 2013).
Environmental Toxicology : Studies on organochlorine compounds, such as DDT and its metabolites, explore their environmental fate, bioaccumulation, and toxicological impact. These studies provide insights into the behavior of chlorinated organic compounds in the environment, which can be relevant for understanding similar compounds (Burgos-Aceves et al., 2021).
Synthesis and Chemical Properties : The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, which is used in the manufacture of pharmaceuticals, involves understanding the chemical properties and reactions that could be applicable to the synthesis and application of "this compound" (Qiu et al., 2009).
Biofuel Production : The review of butanol as a biofuel highlights the exploration of various alcohols and their derivatives for use as alternative fuels, suggesting potential research applications for similar compounds in enhancing fuel properties and reducing emissions (Veza et al., 2020).
Orientations Futures
The future directions for “2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol” and related compounds could involve further exploration of their potential anti-inflammatory properties . Additionally, the synthesis of new anti-inflammatory drugs not possessing carboxylic groups could be a promising area of research .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1,1-bis(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2OS/c21-16-5-11-19(12-6-16)25-13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRQODMPLYIPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143258 | |
| Record name | α-[[(4-Chlorophenyl)thio]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303152-08-1 | |
| Record name | α-[[(4-Chlorophenyl)thio]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303152-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(4-Chlorophenyl)thio]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B3035102.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B3035103.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B3035104.png)
![5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-3-(2-pyridinylsulfanyl)-2-cyclohexen-1-one](/img/structure/B3035105.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine](/img/structure/B3035106.png)
![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide](/img/structure/B3035108.png)



![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3035116.png)
